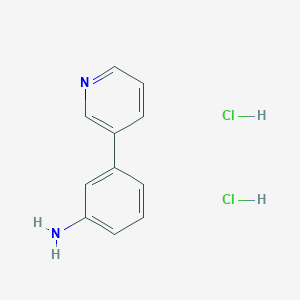

3-(3-Pyridyl)aniline dihydrochloride

Description

The exact mass of the compound this compound is 242.0377538 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyridin-3-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQSQUBTKOMVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611073 | |

| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049789-92-5 | |

| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Pyridyl)aniline Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 3-(3-Pyridyl)aniline core represents a quintessential example, merging the bioisosteric properties of a pyridine ring with the versatile reactivity of an aniline moiety.[1][2] This structure is a valuable building block for creating libraries of compounds targeting a wide array of biological targets. This guide provides an in-depth technical overview of 3-(3-Pyridyl)aniline dihydrochloride, a salt form engineered for enhanced stability and handling. We will explore its chemical and physical properties, present a validated synthetic protocol, discuss its reactivity, and contextualize its application for researchers, scientists, and drug development professionals.

Section 1: Core Chemical Identity

The dihydrochloride salt of 3-(3-Pyridyl)aniline ensures that both basic nitrogen centers—the pyridine ring nitrogen and the aniline's amino group—are protonated. This enhances aqueous solubility and improves the material's stability and handling characteristics compared to the free base.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(Pyridin-3-yl)aniline dihydrochloride | [3] |

| Synonyms | 3-(3-PYRIDYL)ANILINE 2HCL, 3-pyridin-3-ylaniline;dihydrochloride | [3][4][5] |

| CAS Number | 1235380-44-5; 1049789-92-5 | [3][5][6] |

| Parent Compound CAS | 57976-57-5 (for free base, 3-(Pyridin-3-yl)aniline) | [7] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [4] |

| Molecular Weight | 243.14 g/mol | [6] |

| InChI Key | XTQSQUBTKOMVOP-UHFFFAOYSA-N | [4][5][6] |

Section 2: Physicochemical & Computational Properties

Understanding the physicochemical profile of this intermediate is critical for its effective use in synthesis and formulation.

| Property | Value / Description | Source(s) |

| Physical Form | White to light yellow crystalline powder. | [6] |

| Solubility | As a dihydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. It is sparingly soluble in less polar organic solvents. | General Chemical Principle |

| Storage & Stability | Store at room temperature in a dry, well-ventilated place.[6] The compound is light-sensitive and hygroscopic; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability. | [8][9] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų (Calculated for free base) | [10] |

| logP (Octanol/Water Partition Coeff.) | 1.8 (Calculated for free base) | [7] |

Section 3: Synthesis and Purification

The formation of the biaryl C-C bond between the phenyl and pyridine rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[11] This method is widely adopted in the pharmaceutical industry for its high functional group tolerance and reliable scalability.

Causality Behind Experimental Choices

-

Reaction Choice: The Suzuki coupling is selected for its robustness in forming C(sp²)-C(sp²) bonds. It operates under relatively mild conditions and tolerates the free amino group on the aniline and the nitrogen on the pyridine ring.

-

Catalyst System: A pre-catalyst like PdCl₂(dppf) or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst; electron-rich ligands help to stabilize the active Pd(0) species and promote the catalytic cycle.[12]

-

Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required for the crucial transmetalation step. A mixed solvent system, typically an organic solvent (like 1,4-dioxane or DME) with water, is used to dissolve both the organic starting materials and the inorganic base.[12][13]

Experimental Workflow: Synthesis & Purification

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Conditions: Seal the flask with a septum and purge with argon for 10-15 minutes. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 3-bromoaniline is consumed (typically 6-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification of Free Base: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(3-pyridyl)aniline as the free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol or diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether (2.2 eq.) dropwise.

-

Isolation: A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield this compound.

Section 4: Reactivity and Synthetic Utility

The title compound is a bifunctional building block, offering two primary sites for chemical modification. This versatility makes it a valuable starting point for generating diverse chemical libraries.

-

Aniline Amino Group (-NH₂): This is the most common site of reaction. It behaves as a typical nucleophilic aromatic amine and readily undergoes:

-

Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: N-alkylation using alkyl halides, though selectivity can be challenging.

-

Buchwald-Hartwig Amination: Can be used as the amine component in further cross-coupling reactions.

-

-

Pyridine Nitrogen: The pyridine nitrogen is basic and nucleophilic.

-

N-Oxidation: Can be oxidized to the corresponding N-oxide using agents like m-CPBA, which alters the electronics and steric profile of the ring.

-

Quaternization: Alkylation with reactive alkyl halides (e.g., methyl iodide) to form a pyridinium salt.

-

Caption: Key reaction pathways for derivatizing the 3-(3-Pyridyl)aniline scaffold.

Section 5: Spectroscopic Characterization (Predicted)

While experimental spectra should always be acquired for confirmation, the expected ¹H and ¹³C NMR features can be predicted based on the structure and data from similar compounds.[14] For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, both the aniline and pyridine nitrogens will be protonated.

-

¹H NMR:

-

Aromatic Protons (8H): Expect a series of complex multiplets in the aromatic region, likely between δ 7.0 and 9.0 ppm.

-

Pyridine Ring Protons: Due to protonation of the nitrogen, these protons will be significantly deshielded (shifted downfield) compared to the free base. The proton at the C2 position of the pyridine ring will be the most downfield, likely appearing as a singlet or narrow doublet above δ 8.5 ppm.

-

Aniline Ring Protons: These will also be downfield but generally less shifted than the pyridine protons.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and residual water content.

-

-

¹³C NMR:

-

Aromatic Carbons (11C): All 11 carbons are expected in the aromatic region (δ 115-150 ppm).

-

C-N Carbons: The carbons directly attached to the protonated nitrogens (on both the aniline and pyridine rings) will be shifted downfield.

-

Quaternary Carbons: The two carbons at the junction of the rings will appear as signals with lower intensity.

-

Section 6: Safety, Handling, and Storage

This compound, as a derivative of aniline hydrochloride, requires careful handling.[8][9]

-

Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled.[8][9] Causes serious eye irritation/damage and may cause an allergic skin reaction.[9][15]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Use only non-sparking tools. Wash hands thoroughly after handling.

-

First Aid:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[6][8]

Section 7: Applications in Drug Development

The pyridine-aniline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[16][17]

-

Structural Motif: The aniline portion often serves as a hydrogen bond donor, interacting with the hinge region of protein kinases. The pyridine ring can act as a hydrogen bond acceptor and provides a vector for exiting the binding pocket to improve solubility and pharmacokinetic properties.[17]

-

Intermediate for API Synthesis: this compound is primarily used as a key intermediate.[18] Its bifunctional nature allows for the sequential or parallel synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. By modifying the aniline nitrogen (e.g., with different acyl groups) and exploring substitutions on the rings, chemists can fine-tune a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

This strategic building block enables the rapid exploration of chemical space around a proven pharmacophore, accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Pyridin-3-yl)aniline dihydrochloride | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-(pyridin-3-yl)aniline dihydrochloride | 1235380-44-5 [sigmaaldrich.com]

- 7. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. 3-(Pyridin-3-yl)aniline hydrochloride | C11H11ClN2 | CID 459520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Weight and Characterization of 3-(3-Pyridyl)aniline Dihydrochloride

Executive Summary: This guide provides a comprehensive analysis of 3-(3-Pyridyl)aniline dihydrochloride, focusing on its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's fundamental properties. Beyond simply stating the molecular weight, this document delves into the distinction between the free base and its salt form, outlines definitive methods for experimental verification, and discusses the practical implications of this data in a scientific setting. The protocols and explanations herein are designed to uphold the highest standards of scientific integrity, providing not just methods but the causal reasoning behind them.

Compound Identification and Physicochemical Properties

This compound is a chemical compound consisting of the parent molecule, 3-(3-Pyridyl)aniline, which possesses two basic nitrogen centers—one on the aniline ring and one on the pyridine ring. These sites are protonated by two equivalents of hydrochloric acid to form a stable dihydrochloride salt. This salt form often improves solubility and stability compared to the parent free base.

A precise understanding of its properties is the foundation of any rigorous scientific work. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1][2][3] |

| Average Molecular Weight | 243.13 g/mol | [1][3] |

| Synonyms | 3-(3-pyridinyl)aniline dihydrochloride; 3-(3-PYRIDYL)ANILINE 2HCL | [1][4] |

| Appearance | Powder | [4] |

| Primary Hazards | Irritant (GHS07) | [3][4] |

| CAS Number | 1235380-44-5 / 1049789-92-5 | [1][4][5][6][7] |

A notable discrepancy exists in the listed CAS numbers across various suppliers. Researchers must verify the CAS number associated with their specific lot of material.

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [style=bold];

// Define nodes for the structure

N1 [label="N", pos="0,1.5!"];

C1 [label="C", pos="-1.2,0.75!"];

C2 [label="C", pos="-1.2,-0.75!"];

C3 [label="C", pos="0,-1.5!"];

C4 [label="C", pos="1.2,-0.75!"];

C5 [label="C", pos="1.2,0.75!"];

H_N1 [label="H₂", pos="-0.5,2.0!"];

C6 [label="C", pos="2.4,0!"];

C7 [label="C", pos="3.6,0.75!"];

C8 [label="N", pos="4.8,0!"];

C9 [label="C", pos="3.6,-0.75!"];

C10 [label="C", pos="4.8,-1.5!"];

C11 [label="C", pos="6.0,-0.75!"];

// Define nodes for the salt

plus [label="+ 2 HCl", pos="7.5,0!"];

// Define edges for aniline ring

N1 -- C5;

C5 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

N1 -- H_N1 [style=invis];

// Define edge connecting the rings

C4 -- C6;

// Define edges for pyridine ring

C6 -- C7;

C7 -- C8;

C8 -- C11;

C11 -- C10;

C10 -- C9;

C9 -- C6;

// Invisible edges for layout

C1 -- C5 [style=invis];

C2 -- C4 [style=invis];

C7 -- C9 [style=invis];

C8 -- C10 [style=invis];

}

Caption: Formation of the dihydrochloride salt from its constituent parts.

Experimental Verification of Molecular Weight and Identity

Relying solely on the supplier's label is insufficient for rigorous scientific and developmental work. The identity and, by extension, the molecular weight of a compound must be independently verified. Mass spectrometry is the gold standard for this purpose, complemented by other analytical techniques.

Mass Spectrometry (MS) Workflow

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, the analysis will focus on detecting the protonated parent molecule (the "free base" cation), as the salt typically dissociates in solution prior to ionization.

Protocol: Verification by LC-MS with Electrospray Ionization (ESI)

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 100 µg/mL stock solution. The acid helps ensure the analyte remains protonated.

-

Further dilute the stock solution to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.

-

Instrumentation (Example):

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), Positive. Positive mode is chosen to detect the protonated form of the basic compound.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution instrument like a TOF or Orbitrap is preferred for accurate mass measurement.

-

Data Acquisition:

-

Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

-

Expected Outcome & Interpretation:

-

The primary ion observed will be the singly protonated free base, [M+H]⁺.

-

The theoretical monoisotopic mass of the free base (C₁₁H₁₀N₂) is ~170.08 Da.[8]

-

Therefore, the expected signal will be at m/z 171.09 ([C₁₁H₁₁N₂]⁺).

-

Observing this peak with high mass accuracy (e.g., within 5 ppm on a high-resolution mass spectrometer) provides definitive confirmation of the parent molecule's identity and, therefore, its calculated molecular weight. The chloride ions are not typically observed as they are stripped away during the ESI process.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-(Pyridin-3-yl)aniline dihydrochloride | CymitQuimica [cymitquimica.com]

- 3. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 1049789-92-5 [chemicalbook.com]

- 7. 3-(Pyridin-3-yl)aniline dihydrochloride - CAS:1049789-92-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. PubChemLite - 3-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3-(3-Pyridyl)aniline Dihydrochloride: A Key Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-(3-Pyridyl)aniline dihydrochloride, a heterocyclic aromatic amine of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical structure, physicochemical properties, a robust synthetic pathway, and its strategic importance as a privileged scaffold in medicinal chemistry.

Core Compound Identification and Structure

3-(3-Pyridyl)aniline is a biaryl amine that integrates a substituted aniline ring with a pyridine ring. This structural arrangement is a highly sought-after motif in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1][2] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.

The fundamental structure involves a pyridine ring linked at its 3-position to the 3-position of an aniline ring. In the dihydrochloride salt, both the pyridine nitrogen and the aniline nitrogen are protonated, each associated with a chloride counter-ion.

Chemical Structure

Caption: 2D Structure of this compound.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [3][4][5] |

| Molecular Weight | 243.13 g/mol | [3][5] |

| CAS Number | 1235380-44-5, 1049789-92-5 | [3][5][6] |

| Parent Compound CAS | 57976-57-5 (for 3-(3-Pyridyl)aniline) | |

| Appearance | Typically a powder or solid | [7] |

| SMILES | C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl | [5] |

| InChI Key | XTQSQUBTKOMVOP-UHFFFAOYSA-N | [4][8] |

Synthesis and Manufacturing

The synthesis of 3-(3-Pyridyl)aniline is most commonly and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its typically high yields. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Synthetic Workflow: Suzuki-Miyaura Coupling

The general strategy involves the coupling of an aniline precursor, typically a haloaniline, with a pyridine-boronic acid or a boronate ester. For the synthesis of 3-(3-Pyridyl)aniline, the key starting materials are 3-bromoaniline (or 3-iodoaniline for higher reactivity) and pyridine-3-boronic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a generalized procedure and should be optimized for specific laboratory conditions and scale.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromoaniline (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). Then, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine to remove inorganic salts.

-

Purification of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-(3-Pyridyl)aniline.

-

Salt Formation: Dissolve the purified 3-(3-Pyridyl)aniline free base in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount (2.0 eq.) of concentrated hydrochloric acid or a solution of HCl in a compatible solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry under vacuum to obtain this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | The spectrum would show characteristic signals for the aromatic protons on both the aniline and pyridine rings. Due to protonation, the chemical shifts of protons adjacent to the nitrogen atoms would be shifted downfield. The -NH₃⁺ protons would likely appear as a broad singlet. |

| ¹³C NMR Spectroscopy | The spectrum would display 11 distinct signals corresponding to the carbon atoms of the biaryl system. The carbons attached to the protonated nitrogen atoms would be significantly deshielded. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic broad absorption bands in the 2400-3200 cm⁻¹ region, indicative of the N-H stretching vibrations of the ammonium (-NH₃⁺) and pyridinium ions. Aromatic C-H and C=C stretching vibrations would also be present.[9] |

| Mass Spectrometry (MS) | Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode would show a prominent peak for the parent ion [M+H]⁺ (where M is the free base), corresponding to a mass-to-charge ratio (m/z) of approximately 171.09.[10] |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₁H₁₂Cl₂N₂. |

Applications in Drug Discovery and Development

The 3-(3-Pyridyl)aniline scaffold is considered a "privileged structure" in medicinal chemistry. Its prevalence in clinically successful drugs and advanced drug candidates stems from its ability to engage in key interactions with biological targets.[2][11][12]

-

Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a critical interaction with the "hinge region" of the ATP-binding pocket of protein kinases.[1] The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains to enhance potency and selectivity.

-

Modulation of Physicochemical Properties: The pyridine moiety can improve the aqueous solubility and overall physicochemical profile of a drug candidate, which is crucial for bioavailability.[12][13]

-

Structural Rigidity: The biaryl structure provides a rigid core that can be appropriately decorated to optimize pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Safety: The compound is classified as an irritant.[5] It may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[7][8] It is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Ensure adequate ventilation.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often between 2-8°C to ensure long-term stability.[3][14]

Conclusion

This compound is a valuable chemical entity for the drug discovery and development community. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, is well-established for analogous compounds. The structural features of the pyridyl-aniline scaffold make it a highly effective component in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides a foundational understanding of its structure, synthesis, and significance, empowering researchers to leverage this versatile building block in their pursuit of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 1049789-92-5 [chemicalbook.com]

- 7. 3-(pyridin-3-yl)aniline dihydrochloride | 1235380-44-5 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 3-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

In-Depth Technical Guide: 3-(3-Pyridyl)aniline Dihydrochloride

This document serves as an in-depth technical guide on 3-(3-Pyridyl)aniline dihydrochloride for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding beyond a standard Safety Data Sheet (SDS) by integrating technical data with practical, field-proven insights to ensure safe handling and experimental integrity.

Core Chemical Identity and Properties

This compound is a heterocyclic compound featuring both a pyridine and an aniline ring. This unique structural combination makes it a valuable building block in medicinal chemistry. The dihydrochloride salt form is typically supplied to enhance aqueous solubility and stability.

| Property | Data | References |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 243.13 g/mol | [1][2][3][4] |

| CAS Number | 1235380-44-5 | [1][2] |

| Appearance | Powder | |

| Storage Temperature | Room Temperature / Sealed in dry, 2-8°C | [1] |

Understanding these fundamental properties is the first step in designing safe and effective experimental protocols. The compound's salt form indicates that it will behave as an acid in solution, a critical consideration for reaction chemistry and biological assays.

Hazard Analysis and GHS Classification

A rigorous assessment of the hazards associated with this compound is essential for risk mitigation. The Globally Harmonized System (GHS) provides the framework for this analysis.

GHS Pictogram:

-

GHS07 [1]

Signal Word: Warning[1]

Hazard Statements:

Causality Behind Hazards: The aniline substructure is a well-known toxicophore, and many aniline derivatives are known to be irritants and harmful upon ingestion. The dihydrochloride salt can contribute to the irritant effects, particularly on mucous membranes and the respiratory tract.

Caption: Hazard identification workflow for this compound and corresponding PPE requirements.

Safe Handling and Engineering Controls

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures to minimize exposure.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a properly functioning chemical fume hood.[7] This is a critical control to prevent inhalation of dust or aerosols, directly addressing the H335 (May cause respiratory irritation) hazard.

-

Emergency Equipment: Laboratories must be equipped with an easily accessible and regularly tested safety shower and eyewash station.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards.[7][8] A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[7]

-

Skin Protection: Wear nitrile gloves and a lab coat.[7][8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8] Contaminated clothing should be removed immediately.

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[7]

Storage Protocols:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][9] Some suppliers recommend refrigeration (2-8°C) for long-term stability.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and bases.[7]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in mitigating the effects of accidental exposure.

First-Aid Protocol Workflow:

Caption: Immediate first-aid actions for different routes of exposure.

Self-Validating Logic in First Aid:

-

Eye Contact: The H319 hazard ("Causes serious eye irritation") necessitates immediate and prolonged flushing to physically remove the chemical and minimize damage.[10][11][12]

-

Ingestion: For corrosive or irritating substances, inducing vomiting is contraindicated as it can cause secondary damage to the esophagus.

-

General Principle: In all cases of significant exposure, providing the Safety Data Sheet to emergency medical personnel is critical for informing proper treatment.[10]

Accidental Release and Disposal

Spill Response:

-

Evacuate and Ventilate: Ensure the area is well-ventilated and non-essential personnel have evacuated.

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup: Use an inert absorbent material to sweep up the solid, avoiding dust formation.[7] Place the material in a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Waste Disposal:

-

Dispose of the chemical and any contaminated materials as hazardous waste.[7][10] This must be done in accordance with local, state, and federal regulations through an approved waste disposal plant.[7][10] Do not dispose of down the drain or in general waste.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-(Pyridin-3-yl)aniline dihydrochloride | CymitQuimica [cymitquimica.com]

- 3. 3-(Pyridin-3-yl)aniline dihydrochloride - CAS:1049789-92-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1235380-44-5|3-(Pyridin-3-yl)aniline dihydrochloride|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(3-Pyridyl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Pyridyl)aniline dihydrochloride is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to an aniline core, serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. As a dihydrochloride salt, its physicochemical properties, such as solubility and stability, are critical parameters that influence its handling, formulation, and ultimately, its efficacy and safety in potential therapeutic applications.

This technical guide provides a comprehensive overview of the physical appearance and chemical stability of this compound. It is intended to be a valuable resource for researchers and scientists working with this compound, offering insights into its fundamental characteristics and providing robust protocols for its assessment.

Physicochemical Properties

The dihydrochloride salt of 3-(3-Pyridyl)aniline typically presents as a solid powder. The hydrochloride form enhances the aqueous solubility of the parent compound, a crucial factor for many pharmaceutical applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 243.13 g/mol | [1] |

| Physical Form | Powder | |

| Purity (typical) | ≥95% | [1] |

Table 1: Key Physicochemical Properties of this compound

Chemical Stability and Degradation

The stability of this compound is a critical attribute that ensures its quality and reliability in research and development. Like many aromatic amines and pyridine-containing compounds, it is susceptible to degradation under certain environmental conditions. Understanding its stability profile is paramount for establishing appropriate storage conditions and predicting its shelf-life.

Recommended Storage and Handling

To maintain the integrity of this compound, proper storage and handling are essential. Commercial suppliers generally recommend storing the compound in a dry, well-sealed container.[1] For long-term storage, refrigeration at 2-8°C is often advised.[1] The compound should be protected from moisture and light to minimize potential degradation.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a vital component of drug development that helps to identify potential degradation pathways and products.[2][3] These studies are crucial for developing stability-indicating analytical methods.[4][5] The following experimental workflow provides a general framework for assessing the stability of this compound under various stress conditions.

References

- 1. chemscene.com [chemscene.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. veeprho.com [veeprho.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to 3-(3-Pyridyl)aniline in Modern Medicinal Chemistry

Abstract

The 3-(3-Pyridyl)aniline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple, unrelated biological targets. This guide provides an in-depth technical analysis of the synthesis, chemical properties, and, most importantly, the diverse applications of this scaffold in drug discovery. We will delve into its critical role in the development of kinase inhibitors for oncology, its emerging potential in targeting inflammatory pathways, and its nascent exploration in neurology and virology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the current state of knowledge but also detailed, actionable experimental protocols and a forward-looking perspective on the untapped potential of this versatile chemical entity.

The Strategic Advantage of the 3-(3-Pyridyl)aniline Scaffold

The power of the 3-(3-Pyridyl)aniline scaffold lies in its unique combination of structural rigidity, synthetic tractability, and, most critically, its electronic and geometric properties that are amenable to forming key interactions with a variety of protein targets. The biaryl structure provides a stable platform for the precise spatial orientation of functional groups, a crucial aspect of rational drug design.

The pyridine ring, with its nitrogen atom, is a potent hydrogen bond acceptor. This feature is particularly well-suited for interacting with the hinge region of the ATP-binding pocket of protein kinases, a recurring theme in the successful application of this scaffold. The aniline moiety, on the other hand, offers a versatile point for chemical modification. The amino group can act as a hydrogen bond donor and provides a convenient handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.

The choice of the 3-pyridyl isomer is a deliberate and strategic one. Compared to its 2- and 4-pyridyl counterparts, the 3-pyridyl nitrogen's position and basicity can lead to more favorable binding geometries and interactions with specific amino acid residues in the target protein, ultimately influencing the compound's biological activity and selectivity profile.

Synthesis of the 3-(3-Pyridyl)aniline Core

The construction of the 3-(3-Pyridyl)aniline scaffold is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the workhorse method. The general strategy involves the coupling of a substituted aniline derivative with a pyridine-containing organoboron reagent.

Key Synthetic Pathways

The two primary disconnection approaches for the synthesis of 3-(3-Pyridyl)aniline are:

-

Route A: Coupling of a 3-haloaniline (typically 3-bromoaniline) with 3-pyridylboronic acid.

-

Route B: Coupling of a 3-halopyridine with (3-aminophenyl)boronic acid.

Route A is generally preferred due to the commercial availability and lower cost of the starting materials.

Caption: Generalized workflow for the synthesis of 3-(3-Pyridyl)aniline.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(3-Pyridyl)aniline.

Materials:

-

3-Bromoaniline

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromoaniline (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-(3-Pyridyl)aniline.

Applications in Kinase Inhibition for Oncology

The most prominent and well-established application of the 3-(3-Pyridyl)aniline scaffold is in the design of protein kinase inhibitors for the treatment of cancer. The pyridine nitrogen's ability to form a crucial hydrogen bond with the kinase hinge region makes it an ideal anchor for this class of targets.

Targeting Bcr-Abl in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of CML.[1] The 3-(3-Pyridyl)aniline scaffold is a key component of several potent Bcr-Abl inhibitors. For instance, Nilotinib, a second-generation Bcr-Abl inhibitor, features a related N-(pyridin-3-yl) pyrimidine core.[2]

Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.

Targeting Cyclin-Dependent Kinase 2 (CDK2) in Various Cancers

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors.[3] The most promising compounds in these series have demonstrated broad antiproliferative efficacy toward a diverse range of cancer cell lines.[3]

Table 1: Representative Biological Activity of 3-(3-Pyridyl)aniline Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |

| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | 64.42 | HeLa | [3] |

| Pyridin-3-yl pyrimidine | Bcr-Abl | Potent Inhibition | K562 | [4][5] |

Emerging Applications Beyond Oncology

While kinase inhibition in oncology has been the primary focus, the versatility of the 3-(3-Pyridyl)aniline scaffold is enabling its exploration in other therapeutic areas.

Anti-inflammatory Agents: Targeting COX-2

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Pharmacophore modeling and molecular docking studies have been conducted on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as potential COX-2 inhibitors.[6] These in silico studies suggest that the 3-pyridyl moiety can be effectively incorporated into scaffolds designed to target the active site of COX-2, indicating a promising avenue for the development of novel anti-inflammatory drugs.[6]

Antibacterial Agents

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and evaluated for their in vitro antibacterial activity.[7] Several of these compounds exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the approved antibiotic linezolid.[7] This highlights the potential of the 3-(3-Pyridyl)aniline core in the development of new treatments for bacterial infections.

Potential in Neurodegenerative and Viral Diseases

The broader class of pyridine derivatives has shown promise in the context of neurodegenerative diseases and as antiviral agents. While specific examples of 3-(3-Pyridyl)aniline derivatives in these areas are still emerging, the known ability of pyridine-containing compounds to cross the blood-brain barrier and interact with various viral proteins suggests that this is a fertile ground for future research.

Experimental Protocols for Biological Evaluation

To facilitate further research and development of 3-(3-Pyridyl)aniline-based compounds, this section provides detailed protocols for key biological assays.

In Vitro Bcr-Abl Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of the Bcr-Abl kinase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant Bcr-Abl kinase, a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), and a tyrosine kinase substrate (e.g., Abltide).

-

Inhibitor Incubation: Add the test compound at a range of concentrations to the reaction mixture and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding EDTA or boiling in SDS-PAGE sample buffer.

-

Detection: Detect the level of substrate phosphorylation using an appropriate method (e.g., ELISA, Western blot, or a radiometric assay).

-

IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced, which is proportional to kinase activity.

Methodology:

-

Reaction Setup: In a 384-well plate, add the test inhibitor, recombinant CDK2/Cyclin A2 enzyme, and a substrate/ATP mix.

-

Incubation: Incubate at room temperature for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent and incubate for 40 minutes to convert ADP to ATP.

-

Luminescence Measurement: Add Kinase Detection Reagent and incubate for 30 minutes. Record the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Methodology:

-

Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Inhibitor Addition: Add the test inhibitor to the designated wells of a 96-well plate.

-

Enzyme Addition: Add reconstituted human recombinant COX-2 to the wells.

-

Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid/NaOH.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically. The rate of increase in fluorescence is proportional to COX-2 activity.

Future Perspectives and Conclusion

The 3-(3-Pyridyl)aniline scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors. Its journey from a privileged scaffold to a key component of successful therapeutics is a testament to its remarkable chemical and biological properties. The future of this scaffold is bright, with significant untapped potential in therapeutic areas beyond oncology. The exploration of its utility in treating inflammatory, infectious, and neurodegenerative diseases is still in its early stages but holds immense promise.

As our understanding of disease biology deepens and our synthetic methodologies become more sophisticated, we can expect to see the continued evolution of 3-(3-Pyridyl)aniline-based drug candidates with enhanced potency, selectivity, and safety profiles. This technical guide serves as both a comprehensive summary of the current landscape and a launching point for future innovation, empowering researchers to harness the full potential of this exceptional molecular framework.

References

- 1. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 3-(3-Pyridyl)aniline Dihydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridyl-Aniline Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective interactions with a diverse range of biological targets. The pyridyl-aniline framework is a prominent member of this esteemed class. Its inherent electronic properties, hydrogen bonding capabilities, and synthetic tractability have positioned it as a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors. 3-(3-Pyridyl)aniline, and its more synthetically versatile dihydrochloride salt, serves as a critical building block for introducing this valuable pharmacophore. This guide provides an in-depth technical overview of 3-(3-Pyridyl)aniline dihydrochloride, focusing on its commercial sourcing, key quality attributes, and practical considerations for its use in research and development.

The Compound: Physicochemical Properties and Identification

This compound is the salt form of the parent compound, 3-(3-Pyridyl)aniline. The dihydrochloride form is often preferred for its improved stability and handling characteristics as a solid.

Chemical Structure:

Caption: this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1][2][3] |

| Molecular Weight | 243.13 g/mol | [2][3] |

| CAS Numbers | 1235380-44-5, 1049789-92-5 (dihydrochloride); 57976-57-5 (free base) | [2][4][5][6] |

| Appearance | Typically an off-white to light brown solid/powder | [1] |

| Purity | Typically ≥95% | [7] |

A note on CAS numbers: Researchers will encounter two primary CAS numbers for the dihydrochloride salt: 1235380-44-5 and 1049789-92-5.[2][4][5] These are often used interchangeably by commercial suppliers and in chemical databases. It is crucial to verify the identity and purity of the material via analytical data, such as a Certificate of Analysis, regardless of the CAS number provided. The CAS number for the free base, 3-(3-Pyridyl)aniline, is 57976-57-5.[6]

Commercial Suppliers and Quality Considerations

A number of chemical suppliers offer this compound for research and development purposes. The selection of a supplier should be guided by a thorough evaluation of their technical data and quality control processes.

| Supplier | Purity Specification | Available Data |

| Sigma-Aldrich (Merck) | ≥95% | Certificate of Analysis, Safety Data Sheet |

| LEAPChem | Not specified | Basic properties |

| Biosynth | Not specified | Basic properties |

| Alfa Chemistry | 96% | Basic properties |

| ChemScene | ≥95% | Basic properties, storage conditions |

Key Considerations for Supplier Selection:

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should provide, at a minimum, the purity as determined by a quantitative method like HPLC or qNMR, and confirmation of the structure by ¹H NMR and/or mass spectrometry. An example of a comprehensive CoA for a related aniline derivative can be found from Leyan.

-

Purity: For most drug discovery applications, a purity of >95% is a minimum requirement. Higher purity may be necessary for sensitive assays or late-stage development.

-

Analytical Methods: The supplier should clearly state the analytical methods used to determine purity and identity. The absence of this information is a red flag.

-

Consistency: For ongoing research projects, lot-to-lot consistency is critical. Inquire about the supplier's quality management system and their ability to provide material from the same batch for a given study.

Synthesis, Potential Impurities, and Analytical Characterization

Understanding the synthetic route to 3-(3-Pyridyl)aniline is crucial for anticipating potential impurities that could interfere with subsequent reactions or biological assays. The most common and industrially scalable method for the synthesis of biaryl compounds like 3-(3-Pyridyl)aniline is the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura Synthesis of 3-(3-Pyridyl)aniline

Potential Impurities:

-

Starting Materials: Unreacted 3-aminophenylboronic acid or 3-bromopyridine.

-

Homocoupling Products: Biphenyl derivatives arising from the coupling of two molecules of the boronic acid or two molecules of the bromide.

-

Catalyst Residues: Trace amounts of palladium and phosphorus-containing byproducts.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

Analytical Workflow for Quality Control:

A robust analytical workflow is essential to confirm the quality of purchased or synthesized this compound.

Caption: Analytical Workflow for Quality Control

Applications in Drug Discovery and Development

The 3-(3-pyridyl)aniline moiety is a key structural element in numerous kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

While specific drug candidates containing the 3-(3-pyridyl)aniline fragment are often proprietary, the patent literature provides valuable insights into its application. For example, patents for novel Bruton's tyrosine kinase (BTK) inhibitors and other kinase inhibitors describe the use of pyridyl-aniline scaffolds in the synthesis of active pharmaceutical ingredients.[3][8] These documents underscore the importance of this building block in generating libraries of compounds for screening and lead optimization.

Handling, Storage, and Safety

As a dihydrochloride salt, this compound is generally a stable, crystalline solid. However, proper handling and storage are essential to maintain its integrity and ensure laboratory safety.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]

Safety:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses, and chemical-resistant gloves are required.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Experimental Protocol: A Note on Solubility

Precise, publicly available solubility data for this compound is limited. However, based on its structure as a salt of an organic amine, some general solubility trends can be predicted. It is expected to have good solubility in polar protic solvents such as water and methanol, and in polar aprotic solvents like DMSO. Its solubility is likely to be lower in less polar solvents like dichloromethane and ethyl acetate, and poor in nonpolar solvents such as hexanes.

Protocol for Determining Solubility:

For researchers needing to prepare stock solutions, an empirical determination of solubility is recommended.

-

Materials: this compound, chosen solvent (e.g., DMSO, water), analytical balance, vortex mixer, and centrifuge.

-

Procedure: a. Weigh a small, known amount of the compound into a vial. b. Add a small, known volume of the solvent. c. Vortex thoroughly for 2-5 minutes. d. If the solid dissolves completely, repeat steps a-c until a saturated solution with visible solid is obtained. e. If the solid does not dissolve, add small, incremental volumes of the solvent, vortexing after each addition, until the solid is fully dissolved. f. For a saturated solution, centrifuge to pellet any undissolved solid and carefully collect the supernatant.

This empirical approach will provide a practical understanding of the compound's solubility in the specific solvent and at the desired temperature for your experimental needs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and development. Its utility, particularly in the construction of kinase inhibitors, makes it a compound of significant interest. By carefully selecting a reputable supplier, verifying the quality of the material through rigorous analytical methods, and adhering to safe handling practices, researchers can confidently incorporate this important scaffold into their synthetic workflows and accelerate the discovery of new medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride - Google Patents [patents.google.com]

- 8. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Storage and Handling of 3-(3-Pyridyl)aniline Dihydrochloride for Research and Development Applications

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling procedures for 3-(3-Pyridyl)aniline dihydrochloride. Adherence to these guidelines is critical for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and upholding laboratory safety standards. The protocols described herein are based on the fundamental physicochemical properties of the molecule and are designed to mitigate risks associated with degradation and handling errors.

Understanding the Core Physicochemical Profile

This compound is a bifunctional organic molecule featuring both an aniline and a pyridine ring. As a dihydrochloride salt, it possesses distinct properties that dictate its handling requirements. A foundational understanding of its structure is paramount to appreciating the causality behind the recommended protocols.

The molecule's reactivity and stability are governed by three key features:

-

The Aniline Moiety: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities. This process can be accelerated by exposure to light and atmospheric oxygen.[1]

-

The Pyridine Moiety: The nitrogen atom in the pyridine ring is basic and can react with various acids.[2][3]

-

The Dihydrochloride Salt Form: Both the aniline and pyridine nitrogens are protonated, forming a salt with hydrochloric acid. This significantly increases the compound's polarity and renders it hygroscopic—prone to absorbing moisture from the atmosphere.[4][5][6] This is the most critical factor influencing its storage and handling.

A summary of its key properties is presented below.

| Property | Data | Reference(s) |

| Chemical Name | This compound | [4][7] |

| Synonym(s) | 3-(pyridin-3-yl)aniline dihydrochloride; 3-(3-PYRIDYL)ANILINE 2HCL | [4][8][9] |

| CAS Number(s) | 1235380-44-5; 1049789-92-5 | [4][7][9] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [4][10] |

| Molecular Weight | ~243.13 g/mol | [4][9] |

| Physical Form | Powder | [8] |

| Recommended Storage | Sealed in dry, 2-8°C | [4] |

Long-Term Storage Protocol: Preserving Compound Integrity

The primary objective of long-term storage is to prevent oxidative degradation and moisture absorption. While some suppliers may ship the material at ambient temperature, long-term stability is best achieved under controlled, refrigerated conditions.[4][8] The causality is clear: lower temperatures decelerate the rate of chemical reactions, including oxidation, while a dry, inert atmosphere directly counteracts the compound's primary liabilities.

Step-by-Step Long-Term Storage Methodology

-

Container Selection: Upon receipt, ensure the compound is in a tightly sealed, amber glass vial. If the original container is not suitable, transfer the material inside a controlled, dry atmosphere (e.g., a glove box) to a new, appropriate vial with a PTFE-lined cap. The amber glass is crucial for preventing photodegradation.

-

Inert Atmosphere Purge: Before sealing for long-term storage, gently flush the vial's headspace with an inert gas such as argon or nitrogen for 15-30 seconds. This displaces atmospheric oxygen and moisture, creating a protective environment.

-

Secure Sealing: Tightly screw the cap onto the vial. For an additional barrier against moisture ingress, wrap the cap-vial interface with Parafilm®.

-

Labeling: Ensure the vial is clearly labeled with the compound name, CAS number, lot number, and date of storage.

-

Placement: Store the sealed vial in a designated, non-cycling refrigerator at 2-8°C. The area should be reserved for chemical storage to prevent cross-contamination.

Caption: Workflow for ensuring long-term stability.

Laboratory Handling: Managing Hygroscopicity and Safety

Proper handling during experimental use is essential for accurate measurements and preventing contamination of the bulk material. The hygroscopic nature of this compound is the principal challenge.[5]

Decision-Making for Weighing Environment

The choice of weighing environment directly impacts experimental accuracy. Absorbed atmospheric moisture can artificially inflate the mass of the compound, leading to significant errors in concentration calculations. The following decision tree should guide the process.

Caption: Decision tree for selecting a weighing environment.

Step-by-Step Weighing and Solution Preparation Protocol

-

Temperature Equilibration: Remove the sealed vial from the 2-8°C storage. Allow it to sit on the bench for at least 30-45 minutes to fully equilibrate to room temperature. Causality: Opening a cold vial will cause atmospheric moisture to immediately condense on the cold powder, compromising the material.

-

Atmosphere Control: Transfer the vial and necessary labware (spatula, weigh boat/paper) into a glove box or a nitrogen-purged glove bag. This is the gold standard for handling hygroscopic materials.[5]

-

Weighing: If a glove box is unavailable, perform the weighing step as rapidly as possible in an area with low humidity. Have all necessary equipment ready to minimize the vial's open time.

-

Dispensing: Open the vial and quickly dispense the desired amount of powder. Immediately and securely recap the parent vial.

-

Inert Gas Purge (Post-Use): Before returning the main vial to storage, gently flush the headspace with an inert gas to displace any air that entered during handling.

-

Dissolution: Add the weighed solid to your chosen solvent. As a polar dihydrochloride salt, this compound is expected to have good solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Sonication may be used to aid dissolution if necessary.

Hazard Management and Safety Protocols

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[8][11]

| GHS Hazard Information | Details | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8][11] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][11] |

| Precautionary Statements (Selected) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][11] |

First Aid and Spill Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[12]

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for chemical waste disposal. Clean the spill area thoroughly with soap and water.

Chemical Stability and Incompatibility

Understanding potential incompatibilities is key to preventing hazardous reactions and experimental failure. The dihydrochloride salt form is relatively stable, but the parent molecular structure has inherent reactivities.

-

Strong Bases: Contact with strong bases (e.g., sodium hydroxide, potassium tert-butoxide) will deprotonate the anilinium and pyridinium ions, liberating the free base form of 3-(3-Pyridyl)aniline. This free base is more susceptible to oxidation and has significantly different solubility characteristics.

-

Strong Oxidizing Agents: Avoid contact with strong oxidants (e.g., peroxides, nitrates, permanganates) as they can cause vigorous, potentially explosive reactions and will degrade the aniline moiety.

-

Reactive Electrophiles: While the protonated nitrogens are deactivated, the aromatic rings can still undergo reactions. Avoid uncontrolled contact with potent electrophilic reagents.

Caption: Key chemical incompatibilities and affinities.

Conclusion

The successful use of this compound in a research and development setting hinges on a disciplined approach to its storage and handling. Its primary vulnerabilities—hygroscopicity and a susceptibility to oxidation—are readily managed through the protocols outlined in this guide. By storing the compound under cold (2-8°C), dry, and inert conditions, and by handling it in controlled atmospheres to minimize exposure to moisture, scientists can ensure its long-term stability and purity. This diligence is fundamental to generating reliable, reproducible data and advancing scientific discovery.

References

- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. chemscene.com [chemscene.com]

- 5. hepatochem.com [hepatochem.com]

- 6. designingbuildings.co.uk [designingbuildings.co.uk]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3-(pyridin-3-yl)aniline dihydrochloride | 1235380-44-5 [sigmaaldrich.com]

- 9. 3-(Pyridin-3-yl)aniline dihydrochloride | C11H12Cl2N2 | CID 21146183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Pyridin-3-yl)aniline dihydrochloride | CymitQuimica [cymitquimica.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

The Ascendancy of 3-(3-Pyridyl)aniline Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(3-pyridyl)aniline scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the realm of targeted therapies. This biaryl amine structure, which marries a hydrogen-bond-accepting pyridine ring with a readily functionalizable aniline moiety, represents a "privileged scaffold" frequently employed in the design of potent enzyme inhibitors.[1] This technical guide provides a comprehensive literature review of 3-(3-pyridyl)aniline derivatives, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and future prospects in drug development. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridyl-Aniline Core

The fusion of a pyridine and an aniline ring creates a molecular architecture with significant therapeutic potential. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of the ATP-binding pocket in kinases.[1] The aniline fragment provides a versatile platform for chemical modification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.[2] This strategic combination has led to the development of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases characterized by aberrant signaling pathways.

Synthetic Strategies: Building the 3-(3-Pyridyl)aniline Scaffold

The construction of the 3-(3-pyridyl)aniline core is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination stand out as the most robust and widely adopted methods.

Suzuki-Miyaura Coupling: A Reliable C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of the C-C bond between the pyridine and aniline rings. A typical approach involves the reaction of a bromoaniline derivative with a pyridylboronic acid, or vice versa.

Experimental Protocol: Synthesis of 3-(3-Pyridyl)aniline via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of analogous biaryl amines.[3]

Materials:

-

3-Bromoaniline

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 3-bromoaniline (1.0 eq), 3-pyridylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).

-

Add a 2M aqueous solution of potassium phosphate (3.0 eq).

-

Add toluene as the solvent.

-

Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(3-pyridyl)aniline.

Synthesis of Substituted Derivatives

A common strategy for accessing a variety of derivatives involves the coupling of a nitro-substituted precursor, followed by reduction of the nitro group to the aniline.

Experimental Protocol: Reduction of a Nitro-Aryl Intermediate

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[4]

Materials:

-

Nitro-biaryl intermediate (e.g., 3-nitro-3'-pyridylbiphenyl)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the nitro-biaryl intermediate in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate to the solution.

-

Carefully add concentrated hydrochloric acid dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative.

Biological Activity and Therapeutic Applications: Targeting Kinases

Derivatives of the 3-(3-pyridyl)aniline scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Mechanism of Kinase Inhibition

The pyridyl-aniline core acts as a scaffold that positions key functional groups to interact with the ATP-binding site of kinases. The pyridine nitrogen typically forms a hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition. The aniline portion can be substituted to occupy adjacent hydrophobic pockets and introduce additional interactions, thereby enhancing both potency and selectivity.